

In-Depth Technical Guide for ML042 (10X Tris-Glycine-SDS Buffer)

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Compound of Interest

Compound Name: ML042

Cat. No.: B1227343

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This technical guide provides comprehensive safety information, handling instructions, and detailed experimental protocols for **ML042**, a 10X Tris-Glycine-SDS gel running buffer. It is intended for researchers, scientists, and drug development professionals utilizing this buffer for polyacrylamide gel electrophoresis (PAGE).

Safety Data Sheet Summary

ML042 is identified as a 10X Tris-Glycine-SDS Gel Running Buffer. The following tables summarize the key safety and handling information derived from its Safety Data Sheet (SDS).

Table 1: Hazard Identification and First Aid

Hazard Category	Description	First Aid Measures
Primary Irritant Effect	Not expected to be an irritant to the skin or eyes.	After inhalation: Supply fresh air; consult a doctor in case of complaints.[1][2] After skin contact: Generally, the product does not irritate the skin.[1][2] After eye contact: Rinse opened eye for several minutes under running water. [1][2] After swallowing: Rinse mouth with water. Seek medical attention.[1][2]
Sensitization	No sensitizing effects are known.[2]	-
Acute Toxicity	When used and handled according to specifications, the product is not expected to have any harmful effects.[2]	-

Table 2: Handling, Storage, and Disposal

Aspect	Instruction
Safe Handling	No special measures are required.[1][2] Provide adequate ventilation and avoid contact with skin and eyes.[3]
Storage	Store in a sealed container in a cool location.[3] No special requirements for storerooms.[1][2]
Accidental Release	Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1][2] Dilute with plenty of water.[1][2]
Disposal	Must not be disposed of with household garbage.[1][2] Dispose of waste according to applicable national, regional, or local regulations.[1][2]

Table 3: Personal Protective Equipment

Protection Type	Recommendation
Respiratory Protection	A dust mask may be necessary if dust is generated from a dried suspension.
Hand Protection	Use protective gloves if skin is sensitive.[4]
Eye Protection	Use protective glasses.[4]
General	Wear protective clothing.[1][2]

Experimental Protocol: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

ML042 is a 10X concentrated buffer used for SDS-PAGE, a technique to separate proteins based on their molecular weight.[4]

Materials and Reagents

- **ML042** (10X Tris-Glycine-SDS Buffer)
- Deionized water
- Protein samples
- Sample loading buffer (containing SDS, β -mercaptoethanol, glycerol, and bromophenol blue)
- Precast or hand-cast polyacrylamide gels
- Electrophoresis chamber and power supply
- Staining and destaining solutions (e.g., Coomassie Brilliant Blue, silver stain)

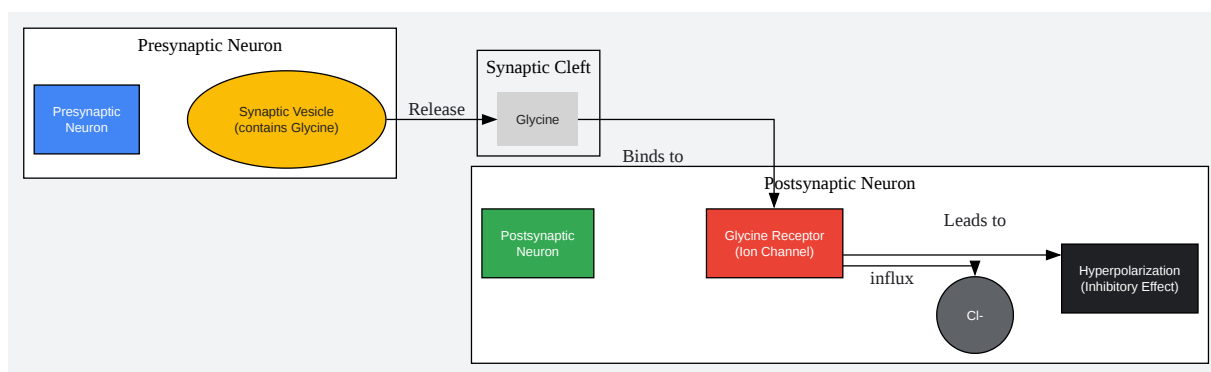
Detailed Methodology

- Preparation of 1X Running Buffer:
 - To prepare 1 liter of 1X Tris-Glycine-SDS Running Buffer, add 100 mL of **ML042** (10X) to 900 mL of deionized water.[\[5\]](#)[\[6\]](#) Mix thoroughly.
- Sample Preparation:
 - Mix protein samples with an equal volume of 2X sample loading buffer.
 - Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[\[1\]](#)[\[2\]](#)
 - Centrifuge the samples briefly to pellet any insoluble material.[\[1\]](#)
- Gel Electrophoresis:
 - Assemble the electrophoresis apparatus with the polyacrylamide gel.
 - Fill the inner and outer buffer chambers with 1X Tris-Glycine-SDS Running Buffer.[\[1\]](#)
 - Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel.[\[1\]](#)

- Connect the electrophoresis chamber to the power supply and run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.[5][6] The run time will vary depending on the gel percentage and thickness.[5][6]
- Visualization:
 - After electrophoresis, carefully remove the gel from the cassette.
 - Coomassie Staining:
 - Immerse the gel in a fixing solution (e.g., methanol and acetic acid) for at least 1 hour.
 - Stain the gel with Coomassie Brilliant Blue solution for 2-4 hours.
 - Destain the gel with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.
 - Silver Staining: For higher sensitivity, follow a silver staining protocol which typically involves fixation, sensitization, silver impregnation, and development steps.

Signaling Pathway: The Role of Glycine

Glycine, a key component of the **ML042** buffer, is also an important signaling molecule in the central nervous system. It functions as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem.[7]

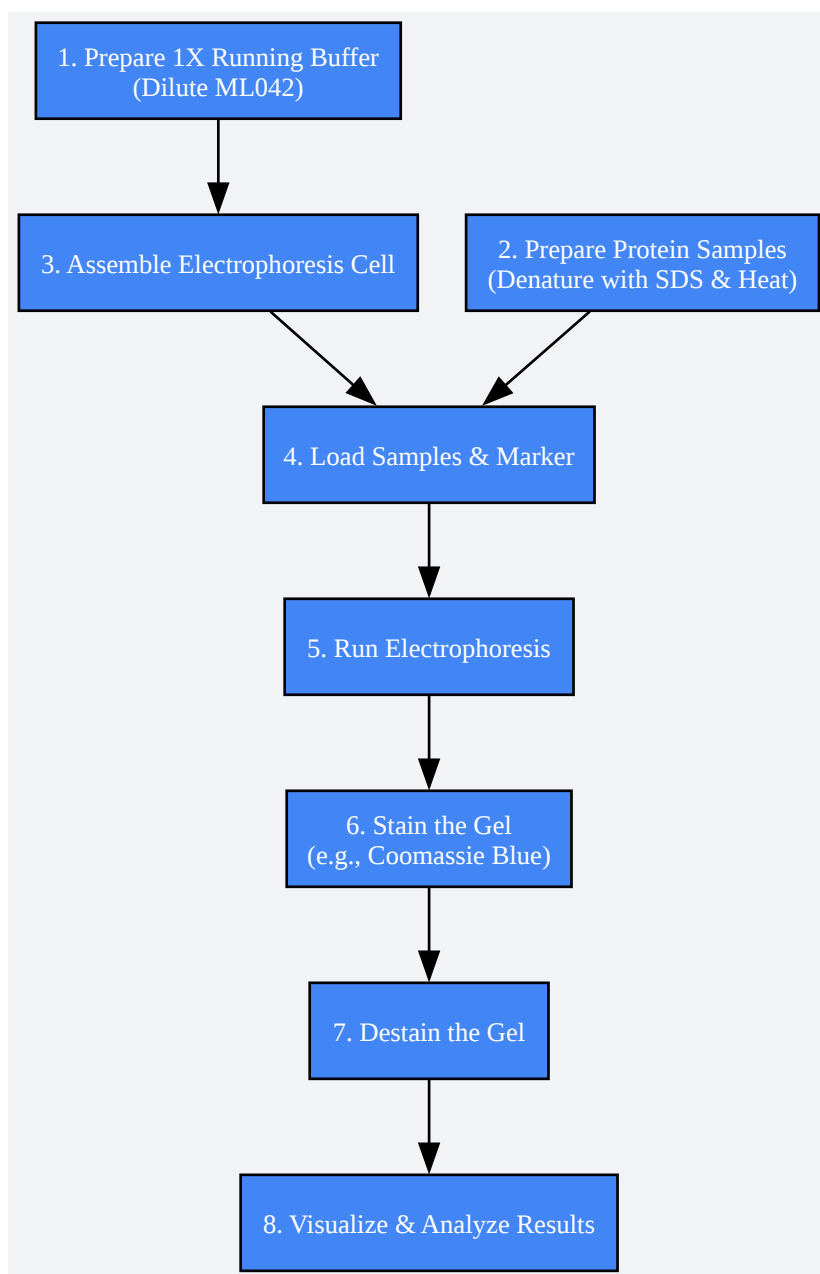


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Caption: Glycine neurotransmission at an inhibitory synapse.

Experimental Workflow for SDS-PAGE

The following diagram illustrates the general workflow for separating proteins using SDS-PAGE with **ML042** buffer.



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Caption: Standard workflow for SDS-PAGE using Tris-Glycine-SDS buffer.

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